molecular formula C13H23N3O3 B1444656 Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate CAS No. 1312117-91-1

Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate

Cat. No. B1444656
CAS RN: 1312117-91-1
M. Wt: 269.34 g/mol
InChI Key: DUEFQMDXZFHXAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for TBOPI is 1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3 . This code provides a textual representation of the molecule’s structure. For a visual representation, it would be best to use a molecular visualization tool with this InChI code.


Physical And Chemical Properties Analysis

TBOPI is a solid with a melting point of 134 - 135°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of various bioactive molecules. Its piperidine moiety is a common structural feature in many pharmaceuticals, and its presence can significantly influence the biological activity of the synthesized compounds .

Development of Antimicrobial Agents

Research has indicated potential for this compound in developing antimicrobial agents. Studies have shown activity against a range of bacterial strains, which could lead to new treatments for infections .

Chemical Synthesis Optimization

The tert-butyl group in this compound can be used to improve the yield and selectivity of chemical reactions. This is particularly useful in the optimization of synthesis pathways for complex organic molecules .

Pharmacological Research

As a building block in pharmacological research, this compound can be used to create derivatives with potential therapeutic effects. Its structural versatility allows for the exploration of a wide range of pharmacological activities .

Material Science Applications

In material science, the compound’s robust chemical structure can be utilized to develop new materials with specific properties, such as increased durability or enhanced conductivity .

Catalyst Development

The compound can serve as a ligand in catalyst development, aiding in the creation of catalysts that are more efficient, selective, and environmentally friendly .

Drug Discovery

It plays a crucial role in drug discovery, particularly in the high-throughput screening of compound libraries for activity against various biological targets .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry, helping to identify and quantify other substances .

Safety And Hazards

TBOPI is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-oxo-3-piperidin-4-ylimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEFQMDXZFHXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 3
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate

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